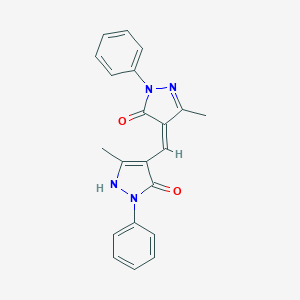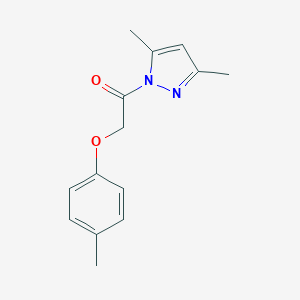
4-Salicylideneamino-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Salicylideneamino-1,2,4-triazole (SAT) is a chemical compound that has garnered attention in the scientific research community due to its potential applications in various fields. It is a Schiff base derivative of 1,2,4-triazole and salicylaldehyde, and has been synthesized using different methods. The purpose of
Mécanisme D'action
The mechanism of action of 4-Salicylideneamino-1,2,4-triazole is not yet fully understood. However, it is believed that 4-Salicylideneamino-1,2,4-triazole acts by inhibiting the activity of enzymes involved in various metabolic pathways. 4-Salicylideneamino-1,2,4-triazole has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-Salicylideneamino-1,2,4-triazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, as well as enzymes involved in the metabolism of carbohydrates and lipids. 4-Salicylideneamino-1,2,4-triazole has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
4-Salicylideneamino-1,2,4-triazole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and can be obtained in high yields. 4-Salicylideneamino-1,2,4-triazole is also stable under normal laboratory conditions, and has a long shelf life. However, 4-Salicylideneamino-1,2,4-triazole has limitations in terms of its solubility, which can make it difficult to work with in certain experiments. In addition, 4-Salicylideneamino-1,2,4-triazole can be toxic to some organisms, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 4-Salicylideneamino-1,2,4-triazole. One area of research is the development of new synthetic methods for 4-Salicylideneamino-1,2,4-triazole, which could lead to improved yields and properties. Another area of research is the study of the mechanism of action of 4-Salicylideneamino-1,2,4-triazole, which could lead to the development of new drugs and therapies. Finally, the use of 4-Salicylideneamino-1,2,4-triazole as a fluorescent probe for the detection of metal ions could be further explored, which could have applications in environmental monitoring and biological imaging.
Méthodes De Synthèse
4-Salicylideneamino-1,2,4-triazole can be synthesized using various methods, including the condensation of salicylaldehyde and 4-amino-1,2,4-triazole in the presence of a catalyst, or by the reaction of salicylaldehyde and hydrazine hydrate with 4-nitro-1,2,4-triazole. Another method involves the reaction of salicylaldehyde with 4-amino-1,2,4-triazole in the presence of sodium hydroxide. The resulting product is a yellow crystalline solid with a melting point of 215-217°C.
Applications De Recherche Scientifique
4-Salicylideneamino-1,2,4-triazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antitumor, and antiviral properties. 4-Salicylideneamino-1,2,4-triazole has also been studied for its potential use as a corrosion inhibitor, and as a ligand in coordination chemistry. In addition, 4-Salicylideneamino-1,2,4-triazole has been used as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
32787-84-1 |
|---|---|
Nom du produit |
4-Salicylideneamino-1,2,4-triazole |
Formule moléculaire |
C9H8N4O |
Poids moléculaire |
188.19 g/mol |
Nom IUPAC |
2-[(E)-1,2,4-triazol-4-yliminomethyl]phenol |
InChI |
InChI=1S/C9H8N4O/c14-9-4-2-1-3-8(9)5-12-13-6-10-11-7-13/h1-7,14H/b12-5+ |
Clé InChI |
CFKGXIKTWITWDK-YVMONPNESA-N |
SMILES isomérique |
C1=C/C(=C/NN2C=NN=C2)/C(=O)C=C1 |
SMILES |
C1=CC=C(C(=C1)C=NN2C=NN=C2)O |
SMILES canonique |
C1=CC(=CNN2C=NN=C2)C(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




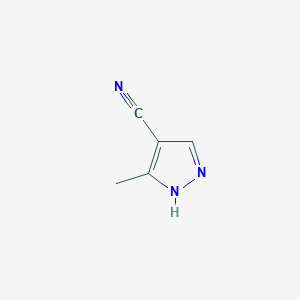
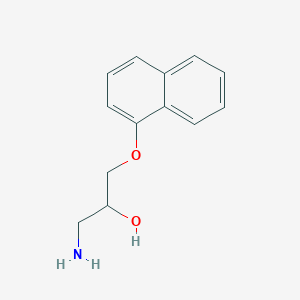
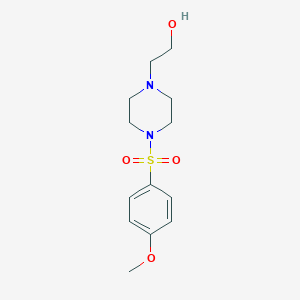
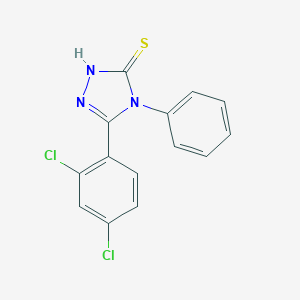


![1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B182819.png)
![Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B182820.png)
